molecular formula C8H6BrF3 B14032495 1-(Bromomethyl)-4-(difluoromethyl)-2-fluorobenzene CAS No. 2641114-14-7

1-(Bromomethyl)-4-(difluoromethyl)-2-fluorobenzene

Cat. No.: B14032495
CAS No.: 2641114-14-7
M. Wt: 239.03 g/mol
InChI Key: BGFRVSLQFFNMRS-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(difluoromethyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromomethyl, difluoromethyl, and fluorine substituents on a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-(difluoromethyl)-2-fluorobenzene typically involves the bromination of a precursor compound, such as 4-(difluoromethyl)-2-fluorotoluene. The bromination reaction is usually carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced brominating agents and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-(difluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

1-(Bromomethyl)-4-(difluoromethyl)-2-fluorobenzene has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(difluoromethyl)-2-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the difluoromethyl and fluorine substituents influence the compound’s electronic properties and reactivity. These interactions can affect molecular targets and pathways, making the compound useful in various chemical transformations .

Comparison with Similar Compounds

  • 1-(Chloromethyl)-4-(difluoromethyl)-2-fluorobenzene
  • 1-(Bromomethyl)-4-(trifluoromethyl)-2-fluorobenzene
  • 1-(Bromomethyl)-4-(difluoromethyl)-2-chlorobenzene

Comparison: 1-(Bromomethyl)-4-(difluoromethyl)-2-fluorobenzene is unique due to the presence of both bromomethyl and difluoromethyl groups on the same benzene ring. This combination imparts distinct reactivity and electronic properties compared to similar compounds. For example, the trifluoromethyl derivative may exhibit different reactivity due to the additional fluorine atom, while the chloromethyl derivative may have altered nucleophilicity and electrophilicity .

Properties

CAS No.

2641114-14-7

Molecular Formula

C8H6BrF3

Molecular Weight

239.03 g/mol

IUPAC Name

1-(bromomethyl)-4-(difluoromethyl)-2-fluorobenzene

InChI

InChI=1S/C8H6BrF3/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3,8H,4H2

InChI Key

BGFRVSLQFFNMRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)F)CBr

Origin of Product

United States

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